molecular formula C10H10O3 B1359935 2-Propionylbenzoic acid CAS No. 2360-45-4

2-Propionylbenzoic acid

Cat. No.: B1359935
CAS No.: 2360-45-4
M. Wt: 178.18 g/mol
InChI Key: JYBOOAWVGOYQFU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propionylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Propionylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propionylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Propionylbenzoic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The propionyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Propionylbenzoic acid is unique due to the specific positioning of the propionyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-propanoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBOOAWVGOYQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178253
Record name 2-(1-Oxopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-45-4
Record name 2-Propionylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2360-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Oxopropyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Oxopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-oxopropyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why do the studied 2-propionylbenzoic acid isomers form hydroxylactones?

A1: The research reveals that both 6-methyl-2-propionylbenzoic acid and 3-methyl-2-propionylbenzoic acid exist as hydroxylactones in their solid state [, ]. This phenomenon likely arises from the spatial proximity of the carboxylic acid group and the carbonyl group within the propionyl substituent. This proximity favors an intramolecular reaction, where the hydroxyl group of the carboxylic acid attacks the carbonyl carbon, leading to the formation of a stable six-membered ring lactone structure and the loss of a water molecule.

Q2: How were the isomers of methyl-2-propionylbenzoic acid separated and identified?

A2: The researchers employed droplet counter-current (DCC) chromatography to successfully separate the 6-methyl-2-propionylbenzoic acid and 3-methyl-2-propionylbenzoic acid isomers []. Subsequently, X-ray crystallography provided definitive confirmation of their structures, revealing the presence of the hydroxylactone form in both isomers [, ]. This combined approach highlights the power of chromatographic separation techniques coupled with crystallographic analysis in elucidating the structure of organic compounds.

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